5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H14N8O5 and its molecular weight is 362.306. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Purine Metabolism and Diseases
Purine metabolism is crucial in various physiological processes, including DNA and RNA synthesis, energy transfer, and cell signaling. Abnormalities in purine metabolism have been associated with several diseases. For instance, alterations in urinary excretion of modified nucleosides have been identified as biomarkers for RNA turnover in patients with cancer and AIDS, suggesting a role in monitoring disease progression and therapeutic effects (Nakano et al., 1993).
Pyrimidine Analogues in Cancer Therapy
Pyrimidine analogues, such as fluorouracil (5-FU) and its derivatives, are widely used in chemotherapy for various cancers. These compounds interfere with DNA synthesis, demonstrating significant antitumor activity. Studies have explored the pharmacokinetics and therapeutic effects of oral fluoropyrimidine anticancer drugs, including novel formulations designed for improved efficacy and reduced toxicity. For example, S-1, a combination of tegafur (a prodrug of 5-FU), gimestat, and otastat potassium, has shown effectiveness in patients with advanced gastric cancer with a tolerable safety profile (Sakata et al., 1998).
Pyrimidine Metabolism Disorders
Disorders of pyrimidine metabolism can lead to a variety of clinical manifestations, including developmental delays, neurological symptoms, and immune dysfunction. Investigations into the metabolic pathways of purines and pyrimidines have highlighted the importance of enzymes such as dihydropyrimidine dehydrogenase (DPD) in drug metabolism and the potential for severe toxicity in deficient individuals. For example, a deficiency in DPD activity can lead to life-threatening toxicity in patients treated with 5-FU, underscoring the need for metabolic screening prior to chemotherapy initiation (van Kuilenburg et al., 2003).
Propiedades
IUPAC Name |
8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O5/c1-18-6-7(19(2)12(25)15-8(6)22)14-11(18)17-16-5-9(23)20(3)13(26)21(4)10(5)24/h23H,1-4H3,(H,15,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGOQXVRAUWLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N=NC3=C(N(C(=O)N(C3=O)C)C)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.